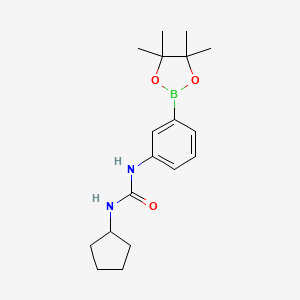

1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Übersicht

Beschreibung

1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl ring substituted with a dioxaborolane moiety, and a urea linkage. The presence of the dioxaborolane group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Boronic Ester: The dioxaborolane moiety is introduced through a borylation reaction, where a suitable aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.

Coupling Reaction: The boronic ester is then coupled with a cyclopentyl isocyanate to form the desired urea derivative. This step often requires a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea linkage or other functional groups.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as THF and dichloromethane (DCM). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is , with a molecular weight of approximately 315.22 g/mol. The compound features a cyclopentyl group and a boron-containing dioxaborolane moiety, which contribute to its reactivity and potential interactions in biological systems.

Medicinal Chemistry Applications

- Anticancer Activity : Several studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Research suggests that similar compounds have shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Effects : The urea functional group in this compound may modulate inflammatory responses. Preliminary studies indicate that derivatives of urea can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Drug Delivery Systems : The unique chemical structure allows for the potential development of drug delivery systems that utilize the boron atom for targeted delivery mechanisms. This can enhance the bioavailability of therapeutic agents while minimizing side effects .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its boron-containing structure is particularly useful in creating cross-linked polymers with enhanced thermal stability and mechanical properties .

- Nanotechnology : Due to its unique properties, this compound has potential applications in the development of nanomaterials for electronics and photonics. The ability to modify electronic properties through doping with boron-containing compounds is an area of active research .

Agrochemical Applications

- Pesticide Development : Research indicates that similar compounds can serve as effective pesticides due to their ability to disrupt cellular processes in pests. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these agrochemicals .

- Herbicides : The structural features of this compound may also lend themselves to herbicide development. Studies have shown that boron-containing compounds can inhibit plant growth by interfering with hormone signaling pathways .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The urea linkage also contributes to its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be compared with other similar compounds, such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains the dioxaborolane group but differs in its overall structure and applications.

®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile: Another compound with a similar boronic ester moiety but with different functional groups and uses.

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the cyclopentyl and dioxaborolane groups but lacks the urea linkage, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Biologische Aktivität

1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 1153949-38-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan and a target in cancer immunotherapy. This article reviews the biological activity of this compound based on various studies and provides insights into its mechanism of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopentyl group and a dioxaborolane moiety that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 315.23 g/mol |

| Purity | >97% |

| Melting Point | 79 °C |

| CAS Number | 1153949-38-2 |

The primary biological activity of this compound is attributed to its role as an IDO1 inhibitor. IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to immune suppression in the tumor microenvironment. By inhibiting IDO1, this compound can potentially enhance anti-tumor immunity.

In Vitro Studies

In vitro evaluations have demonstrated that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity. For instance:

- Compound i12 exhibited potent IDO1 inhibition with an IC50 value in the low micromolar range.

- Structural modifications significantly influenced binding affinity; specifically, the presence of a carboxyl group was critical for activity .

Table 1: Summary of In Vitro IDO1 Inhibition Studies

| Compound | IC50 (µM) | Comments |

|---|---|---|

| i24 | <0.5 | Most potent IDO1 inhibitor |

| i12 | 0.8 | Second most potent; suitable for lead |

| i1 | >10 | No significant activity |

Case Studies

A study focusing on the synthesis and biological evaluation of various phenyl urea derivatives highlighted the importance of structural features in determining IDO1 inhibition. Compounds with specific substitutions on the phenyl ring showed enhanced selectivity and potency against IDO1 compared to others that lacked these features .

Biological Activity in Cancer Models

Further investigations into the anti-tumor effects of related compounds have shown promising results in various cancer cell lines:

- T24 Bladder Cancer Cells : Selected derivatives demonstrated significant proliferation inhibition with IC50 values indicating high selectivity towards cancer cells over normal cells. Compounds induced apoptosis and necroptosis through distinct pathways depending on concentration and exposure time .

Table 2: Anti-Tumor Activity Against T24 Cells

| Compound | IC50 (µM) | Mode of Action |

|---|---|---|

| 5-23 | 0.7 | Induces apoptosis |

| Reg | 1.5 | Inhibits necroptosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

The synthesis typically involves two key steps:

- Urea Formation : Reacting a cyclopentyl isocyanate with a 3-aminophenylboronic ester derivative under inert conditions (e.g., in dichloromethane or toluene with a base like triethylamine to neutralize HCl byproducts) .

- Boronic Ester Introduction : Palladium-catalyzed borylation of a brominated phenyl intermediate using bis(pinacolato)diboron, as described for analogous compounds . Purification often employs column chromatography (e.g., hexanes/EtOAC with triethylamine additives) to isolate the product .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR are used to verify the urea linkage and boronic ester moiety. For example, the B NMR signal near 30 ppm confirms the boronic ester .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] or [M+Na] peaks).

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What are its primary applications in medicinal chemistry research?

The compound’s boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a key step in drug discovery . The urea moiety may act as a hydrogen-bond donor, enhancing target binding in enzyme inhibitors or receptor modulators .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed borylation to improve yields in the synthesis of this compound?

- Catalyst Selection : Use Pd(dppf)Cl or Pd(OAc) with ligands like XPhos, which enhance efficiency for aryl bromides .

- Solvent and Temperature : Reactions in THF or dioxane at 80–100°C improve boron incorporation .

- Additives : Potassium acetate or carbonate aids in transmetallation .

- Yield Monitoring : Internal standards (e.g., mesitylene) in H-NMR quantify reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the urea or cyclopentyl regions .

- Isotopic Labeling : N-labeled urea derivatives can confirm hydrogen-bonding interactions .

- X-ray Crystallography : Definitive structural elucidation via single-crystal analysis .

Q. How does the urea group influence stability and reactivity in cross-coupling reactions?

- Hydrolysis Risk : The urea linkage is stable under neutral conditions but may degrade in strong acids/bases. Use pH-controlled buffers during coupling .

- Coordination Effects : The urea’s NH groups can coordinate to palladium, potentially slowing catalysis. Adding non-coordinating bases (e.g., CsCO) mitigates this .

Q. What are effective methods for handling the compound’s sensitivity to moisture and oxygen?

- Storage : Argon or nitrogen atmospheres in sealed containers with molecular sieves .

- Reaction Conditions : Conduct couplings in anhydrous solvents (e.g., degassed THF) using Schlenk-line techniques .

- Quality Control : Periodic Karl Fischer titration monitors moisture content .

Q. How can researchers design cross-coupling reactions with diverse electrophiles (e.g., aryl chlorides)?

- Electrophile Scope : Aryl chlorides require specialized catalysts (e.g., Pd-PEPPSI-IPent) for activation .

- Heterocyclic Partners : Pyrimidines or pyrazines (as in ) may require higher temperatures (100–120°C) and microwave-assisted synthesis.

- Workup : Extract boronic acid byproducts via aqueous washes (NaHCO) to isolate biaryl products .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-7-11-15(12-13)21-16(22)20-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGKLVOKNAWIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142073 | |

| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874299-11-3 | |

| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.